Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1104630-92-3 . It has a molecular weight of 273.13 .
Synthesis Analysis
This compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-b]pyridine ring attached to a carboxylate group .Chemical Reactions Analysis
In a study, this compound was used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates .Scientific Research Applications
Antitumor Properties
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in cancer research. Derivatives of this compound, specifically methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have exhibited growth inhibitory activity on various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These compounds alter the cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as antitumor agents (Queiroz et al., 2011). Another study synthesized novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which showed significant growth inhibition in triple negative breast cancer cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).
Synthesis and Drug Development
This compound is also valuable in the synthesis of novel pharmaceuticals. For instance, various 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been synthesized using palladium-catalyzed C-N Buchwald-Hartwig coupling, showing notable antitumoral activity (Queiroz et al., 2010). Additionally, research on the palladium-catalyzed couplings and intramolecular cyclizations of this compound has expanded the possibilities for creating diverse derivatives for potential pharmaceutical applications (Calhelha & Queiroz, 2010).
Photophysical Properties
The photophysical properties of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been studied for potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and show solvatochromic behavior, making them suitable for use in drug delivery applications and as tools in fluorescence-based biological assays (Carvalho et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXOWJAQHDXTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |
Citations
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